molecular formula C6H3NO3 B102697 2-Ethynyl-5-nitrofuran CAS No. 19275-29-7

2-Ethynyl-5-nitrofuran

Cat. No.: B102697
CAS No.: 19275-29-7
M. Wt: 137.09 g/mol
InChI Key: GJXYAJOKVJCOCT-UHFFFAOYSA-N
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Description

2-Ethynyl-5-nitrofuran is a heterocyclic organic compound that belongs to the nitrofuran family. Nitrofurans are known for their broad-spectrum antibacterial properties and have been used in various medicinal applications. The compound features a furan ring substituted with an ethynyl group at the 2-position and a nitro group at the 5-position, making it a unique and potentially valuable molecule in both synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-5-nitrofuran typically involves the nitration of a furan derivative followed by the introduction of an ethynyl group. One common method is the nitration of 2-ethynylfuran using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid. This reaction yields this compound with good efficiency.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, safety measures are crucial due to the handling of strong acids and reactive intermediates.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often leading to the formation of furan-2,5-dione derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethynyl group can participate in various substitution reactions, including halogenation and alkylation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Halogenating agents like bromine or alkylating agents like methyl iodide.

Major Products:

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: 2-Ethynyl-5-aminofuran.

    Substitution: Halogenated or alkylated furan derivatives.

Scientific Research Applications

2-Ethynyl-5-nitrofuran has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its role in developing new antibiotics and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Ethynyl-5-nitrofuran involves its interaction with bacterial enzymes. The nitro group is reduced by bacterial nitroreductases to form reactive intermediates, which can inhibit essential bacterial processes such as DNA, RNA, and protein synthesis. This multi-targeted approach makes it effective against a broad range of bacterial strains.

Comparison with Similar Compounds

    Nitrofurantoin: Used to treat urinary tract infections.

    Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.

    Nitrofurazone: Used for topical infections and urinary catheter coatings.

Comparison: 2-Ethynyl-5-nitrofuran is unique due to the presence of the ethynyl group, which can participate in additional chemical reactions compared to other nitrofurans

Properties

IUPAC Name

2-ethynyl-5-nitrofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3NO3/c1-2-5-3-4-6(10-5)7(8)9/h1,3-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXYAJOKVJCOCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(O1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00523188
Record name 2-Ethynyl-5-nitrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00523188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19275-29-7
Record name 2-Ethynyl-5-nitrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00523188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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